1,6-Bismaleimidohexane

Protein Crosslinking Bioconjugation Molecular Flexibility

Generic bismaleimide selection risks compromised thermoset performance and suboptimal biomolecular crosslinking. 1,6-Bismaleimidohexane (CAS 4856-87-5) resolves this with a precisely defined 16.1 Å aliphatic spacer arm. • Tm 144°C enables low-temperature melt blending vs. >300°C aromatic BMIs, reducing energy cost and premature curing risk • 16.1 Å spacer captures native protein conformations; bridges distal cysteine residues inaccessible to rigid 6 Å crosslinkers • Verified 12.57 ± 1.20 MPa tensile strength in dynamic maleimide-amine networks for recyclable materials Batch-specific CoA ensures procurement confidence.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 4856-87-5
Cat. No. B014167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bismaleimidohexane
CAS4856-87-5
Synonyms1,1’-(1,6-Hexanediyl)bis-1H-pyrrole-2,5-dione;  1,6-Maleimidohexane;  GMBMI;  N,N’-Hexamethylenebis[maleimide];  N,N’-Hexamethylenedimaleimide;  NSC 12818; _x000B_BMH
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2
InChIKeyPYVHLZLQVWXBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Bismaleimidohexane (CAS 4856-87-5): A Defined Aliphatic Bismaleimide Crosslinker for Polymer and Bioconjugate Engineering


1,6-Bismaleimidohexane (CAS 4856-87-5) is a homobifunctional, sulfhydryl-reactive crosslinker belonging to the bismaleimide class . It is characterized by two terminal maleimide groups linked by a flexible, six-carbon aliphatic hexane spacer, providing a defined spacer arm length of 16.1 Å . This compound is primarily employed as a curing agent in high-performance thermoset polymer networks and as a precise, covalent conjugation tool for thiol-containing biomolecules (e.g., cysteine residues in proteins) [1].

Why Generic Bismaleimide (BMI) Substitution Fails: The Critical Impact of Aliphatic Chain Length and Aromatic Content on Performance


Bismaleimides (BMIs) are not a commodity; their performance is intrinsically linked to the nature of the spacer between the reactive maleimide termini [1]. The selection of a 'generic' BMI can lead to suboptimal material properties. For instance, varying the aliphatic chain length systematically alters the melting point, glass transition temperature (Tg), and mechanical properties of the resulting thermoset, while the inclusion of a rigid aromatic spacer versus a flexible aliphatic one dictates the balance between strength and toughness in hybrid matrices [1][2]. Direct substitution without considering these structural nuances can compromise both the processing window (e.g., solubility, melt viscosity) and the final application-specific performance, underscoring the need for a data-driven selection of 1,6-Bismaleimidohexane based on its unique spacer arm and resulting quantitative differentiation [1][2][3].

1,6-Bismaleimidohexane (CAS 4856-87-5): Quantified Differentiation Evidence Against Key Comparators


Spacer Arm Length and Conformational Flexibility: 1,6-Bismaleimidohexane (16.1 Å) vs. Aromatic N,N'-(1,4-Phenylene)dimaleimide (6 Å)

1,6-Bismaleimidohexane provides a significantly longer and more flexible spacer arm (16.1 Å) compared to the rigid aromatic crosslinker N,N'-(1,4-Phenylene)dimaleimide (6 Å) [1][2]. This quantitative difference in reach and flexibility is critical for applications requiring crosslinking across larger distances or accommodating conformational changes in macromolecules without imposing structural strain [3]. The 6 Å spacer of the aromatic analog restricts its use to bridging sulfhydryl groups in very close proximity, thereby limiting its utility in complex protein assemblies or flexible polymer networks [1].

Protein Crosslinking Bioconjugation Molecular Flexibility

Melting Point (Tm) and Processability: 1,6-Bismaleimidohexane (144°C) vs. N,N'-(1,4-Phenylene)dimaleimide (>300°C)

1,6-Bismaleimidohexane exhibits a melting point (Tm) of 144°C, which is substantially lower than that of the aromatic analog N,N'-(1,4-Phenylene)dimaleimide, which has a Tm > 300°C [1]. This 150+ °C difference provides a significantly broader and more practical processing window for melt blending, solvent-free curing, and composite fabrication without requiring high-temperature equipment that could degrade other formulation components [1].

Polymer Processing Thermoset Curing Melt Processing

Tensile Strength in Maleimide-Amine Networks: 1,6-Bismaleimidohexane (12.57 ± 1.20 MPa) vs. Shorter Aliphatic Analog BMI-3

In a series of BMI polymers synthesized via maleimide-amine addition with tris(2-aminoethyl)amine (TREN), networks based on 1,6-bismaleimidohexane (BMI-6) achieved a tensile strength of 12.57 ± 1.20 MPa [1]. This value is a direct result of the hexane spacer length, which, as noted in broader class-level studies, provides a more optimal balance of network flexibility and crosslink density compared to shorter-chain analogs like BMI-3 (propylene spacer) which were observed to exhibit lower stress and strain values due to an odd-even carbon effect on mechanical properties [1][2].

Mechanical Properties Dynamic Polymer Networks Shape Memory Polymers

Thermal and Mechanical Property Trade-off in Epoxy Matrices: Aliphatic 1,6-Bismaleimidohexane vs. Aromatic N,N'-Bismaleimido-4,4'-diphenylmethane

A comparative study of siliconized epoxy matrices modified with 5-15 wt% bismaleimides demonstrated a key trade-off: while incorporation of an aromatic BMI (N,N'-bismaleimido-4,4'-diphenylmethane) improved tensile strength and thermal stability, the addition of aliphatic 1,6-bismaleimidohexane showed a different trend, with an initial decrease in stress-strain values at 5% loading, followed by increased strength properties at higher loadings (>5%) [1]. This indicates that 1,6-bismaleimidohexane offers a unique, non-linear toughening mechanism that is distinct from the straightforward reinforcement provided by rigid aromatic analogs, allowing for tailored mechanical property modification [1].

Epoxy Modification Composite Materials Intercrosslinked Networks

1,6-Bismaleimidohexane (CAS 4856-87-5): Evidence-Backed Scenarios for Optimal Procurement and Use


Engineering Flexible Hydrogels and Biomaterial Scaffolds with Defined Pore Architectures

When designing hydrogels for drug delivery or tissue engineering, the 16.1 Å spacer arm of 1,6-Bismaleimidohexane is critical for creating networks with sufficient flexibility and pore size to accommodate cell infiltration and nutrient diffusion [1]. Unlike the rigid 6 Å spacer of N,N'-(1,4-Phenylene)dimaleimide, this longer, aliphatic linker reduces steric hindrance between crosslinked macromolecules, yielding a more compliant and biomimetic material [1][2]. Researchers should prioritize this crosslinker when the goal is to preserve the native conformation of crosslinked proteins or to engineer hydrogels with precise, tunable mesh sizes.

Formulating Melt-Processable, High-Performance Thermoset Composites for Microelectronics and Aerospace

For the fabrication of advanced composites via melt blending or resin transfer molding, the lower melting point (Tm = 144°C) of 1,6-Bismaleimidohexane offers a decisive processing advantage over high-melting aromatic BMIs like N,N'-(1,4-Phenylene)dimaleimide (Tm > 300°C) [1][2]. This allows for homogeneous mixing with co-monomers and reinforcements at more accessible temperatures, reducing energy costs and minimizing the risk of premature curing or component degradation [1][2]. Furthermore, its known tensile strength of 12.57 ± 1.20 MPa in dynamic maleimide-amine networks provides a verifiable performance benchmark for designing recyclable and shape-memory materials [3].

Investigating Protein Oligomerization and Spatial Organization in Structural Biology

In structural biology, the ability to crosslink cysteine residues that are not in immediate contact is essential for mapping protein-protein interactions. 1,6-Bismaleimidohexane, with its 16.1 Å reach, is the reagent of choice for stabilizing larger protein assemblies and transient complexes where the target sulfhydryl groups are separated by a distance that cannot be bridged by short, rigid crosslinkers like N,N'-(1,4-Phenylene)dimaleimide (6 Å) [1][2]. This longer spacer allows for the capture of native oligomeric states, providing more physiologically relevant structural data and reducing the likelihood of inducing unnatural conformational strain [1].

Toughening Epoxy Resins for Demanding Engineering Applications

For engineers seeking to enhance the toughness and impact resistance of epoxy-based composites, 1,6-Bismaleimidohexane offers a unique, non-linear toughening mechanism. Direct comparative studies show that while aromatic BMIs provide simple reinforcement, the aliphatic 1,6-bismaleimidohexane exhibits a loading-dependent effect on stress-strain behavior, initially reducing values at low concentrations (5 wt%) before increasing strength at higher loadings [1]. This characteristic allows for fine-tuning the ductility and energy absorption of the matrix, making it a strategic choice for applications where preventing brittle failure is paramount, such as in automotive or aerospace structural adhesives.

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